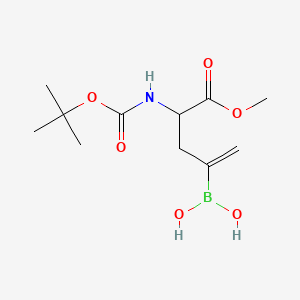
(4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopent-1-en-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid typically involves the use of tert-butyl carbamate as a protecting group for the amino function. The synthetic route often includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate to form a stable intermediate.
Formation of the Boronic Acid: The protected amino compound is then subjected to boronation reactions to introduce the boronic acid functionality.
Deprotection: The tert-butyl carbamate protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and organohalides in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki–Miyaura coupling.
Aplicaciones Científicas De Investigación
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of stable boronate esters. This interaction is crucial in its role in Suzuki–Miyaura coupling reactions, where it participates in the transmetalation step with palladium catalysts .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in organic synthesis.
Pinacol Boronic Esters: Used in similar applications but have different stability and reactivity profiles.
Uniqueness
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid is unique due to its specific functional groups that allow for versatile applications in various chemical reactions and its potential in medicinal chemistry for drug development .
Propiedades
Fórmula molecular |
C11H20BNO6 |
|---|---|
Peso molecular |
273.09 g/mol |
Nombre IUPAC |
[5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopent-1-en-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO6/c1-7(12(16)17)6-8(9(14)18-5)13-10(15)19-11(2,3)4/h8,16-17H,1,6H2,2-5H3,(H,13,15) |
Clave InChI |
JLNOSBSNQABCJE-UHFFFAOYSA-N |
SMILES canónico |
B(C(=C)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


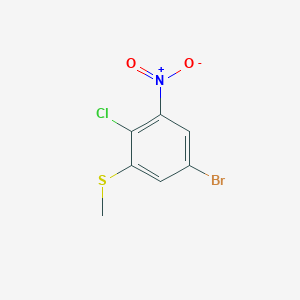

![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate](/img/structure/B13478075.png)

![Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
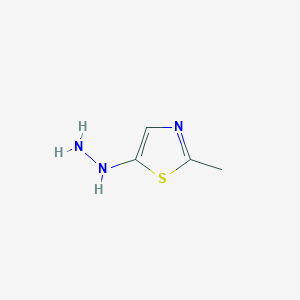
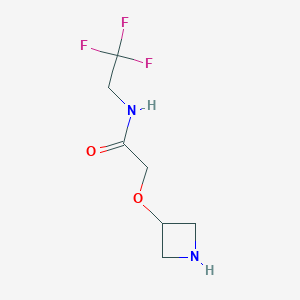
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
![Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478107.png)
![{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)

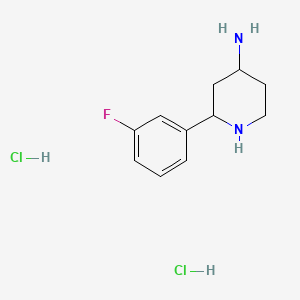
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)

